tert-Butyl (2,2,2-trifluoroacetyl)carbamate
Overview
Description
tert-Butyl (2,2,2-trifluoroacetyl)carbamate is a chemical compound with the molecular formula C7H10F3NO3 and a molecular weight of 213.15 g/mol . It is known for its unique structural features, including the presence of a trifluoroacetyl group and a tert-butyl carbamate moiety. This compound is utilized in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl (2,2,2-trifluoroacetyl)carbamate can be synthesized through the reaction of tert-butyl carbamate with trifluoroacetic anhydride. The reaction typically occurs under mild conditions, often in the presence of a base such as pyridine to neutralize the acidic by-products . The reaction can be represented as follows:
tert-Butyl carbamate+trifluoroacetic anhydride→tert-Butyl (2,2,2-trifluoroacetyl)carbamate+by-products
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2,2,2-trifluoroacetyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroacetyl group can be substituted under specific conditions.
Hydrolysis: The compound can be hydrolyzed to yield tert-butyl carbamate and trifluoroacetic acid.
Common Reagents and Conditions
Bases: Pyridine is commonly used to neutralize acidic by-products.
Acids: Hydrochloric acid can be used for hydrolysis reactions.
Major Products
Hydrolysis: Produces tert-butyl carbamate and trifluoroacetic acid.
Scientific Research Applications
Chemistry
tert-Butyl (2,2,2-trifluoroacetyl)carbamate is used as a protecting group in organic synthesis. It helps in the selective protection of amines, allowing for subsequent reactions to occur without interference .
Biology and Medicine
In biological research, this compound is used in the synthesis of various bioactive molecules. It aids in the development of pharmaceuticals by providing a stable intermediate for further chemical modifications .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it valuable in the synthesis of high-performance polymers and coatings .
Mechanism of Action
The mechanism of action of tert-Butyl (2,2,2-trifluoroacetyl)carbamate involves its role as a protecting group. It temporarily masks reactive sites on molecules, preventing unwanted reactions during synthesis. The trifluoroacetyl group provides steric hindrance and electronic effects that stabilize the compound during chemical transformations .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Lacks the trifluoroacetyl group, making it less reactive in certain chemical reactions.
tert-Butyl (trifluoroacetyl)carbamate: Similar structure but may have different reactivity due to variations in the trifluoroacetyl group positioning.
Uniqueness
tert-Butyl (2,2,2-trifluoroacetyl)carbamate is unique due to the presence of both the tert-butyl and trifluoroacetyl groups. This combination provides distinct reactivity and stability, making it a valuable compound in various chemical and industrial applications .
Properties
IUPAC Name |
tert-butyl N-(2,2,2-trifluoroacetyl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO3/c1-6(2,3)14-5(13)11-4(12)7(8,9)10/h1-3H3,(H,11,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBNYOBGALHRABZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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